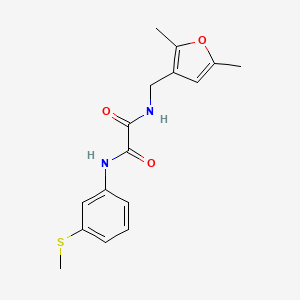

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

説明

N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure includes a (2,5-dimethylfuran-3-yl)methyl substituent at the N1 position and a 3-(methylthio)phenyl group at the N2 position.

特性

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-7-12(11(2)21-10)9-17-15(19)16(20)18-13-5-4-6-14(8-13)22-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLYZMFPNDMAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues of Oxalamides

Key Comparative Insights

Structural Diversity and Bioactivity :

- The target compound ’s dimethylfuran and methylthiophenyl groups distinguish it from analogs like S336 (dimethoxybenzyl/pyridinylethyl) and antiviral oxalamides (thiazolyl/chlorophenyl). These substituents likely modulate electronic properties, lipophilicity, and target binding. For example, the methylthio group in the target compound may enhance oxidative stability compared to methoxy groups in S336 .

- Regorafenib analog 1c incorporates halogenated (Cl, F) and trifluoromethyl groups, which are hallmarks of kinase inhibitors. By contrast, the target compound lacks these electronegative substituents, suggesting divergent therapeutic applications .

Metabolism and Stability: The target compound’s methylthio group (S-CH₃) may slow amide hydrolysis compared to ester-containing compounds (e.g., N-(ethoxycarbonyl)methyl derivatives), which undergo rapid ester cleavage . S336 and No. 1768 exhibit rapid hepatic metabolism without amide bond cleavage, implying that the oxalamide core is resistant to hydrolysis. This property is critical for flavoring agents requiring controlled degradation .

Therapeutic Potential: Antiviral oxalamides (e.g., Compound 13) feature thiazole rings and chlorophenyl groups, which are absent in the target compound. Thiazole’s heteroaromaticity and hydrogen-bonding capacity may enhance interactions with viral entry proteins, suggesting that the target compound’s furan and methylthiophenyl groups could offer alternative binding modes . The absence of trifluoromethyl or pyridinyl motifs (as in Compound 1c) in the target compound may limit kinase inhibition but reduce toxicity risks associated with fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。